Guanylin (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanylin is a 15 amino acid peptide that is secreted by goblet cells in the colon. It acts as an agonist of the guanylyl cyclase receptor GC-C and regulates electrolyte and water transport in intestinal and renal epithelia . Upon receptor binding, guanylin increases the intracellular concentration of cyclic guanosine monophosphate (cGMP), induces chloride secretion, and decreases intestinal fluid absorption, ultimately causing diarrhea . Research has shown that a loss in guanylin expression can lead to colorectal cancer due to guanylyl cyclase C’s function as an intestinal tumor suppressor .
Mechanism of Action
Target of Action
Guanylin, a 15 amino acid peptide, primarily targets the guanylyl cyclase receptor GC-C . This receptor is predominantly located on intestinal epithelial cells . It plays a crucial role in the homeostasis and function of the digestive tract .
Mode of Action
Guanylin acts as an agonist of the guanylyl cyclase receptor GC-C . Upon receptor binding, guanylin increases the intracellular concentration of cyclic guanosine monophosphate (cGMP) . This increase in cGMP levels regulates a variety of key cell-type specific processes such as chloride and bicarbonate secretion, which in turn increases luminal fluid and intestinal motility .
Biochemical Pathways
The activation of GC-C by guanylin leads to the generation and release of cGMP from intestinal epithelial cells . When released into the submucosal space through the basolateral membrane, extracellular cGMP acts as a neuromodulator to inhibit pain-sensing nerve fibers innervating the colon . This pathway is involved in the regulation of cellular functions via cGMP in the digestive, renal, central nervous, reproductive, and lymphoid/immune organ systems .
Pharmacokinetics
It is known that guanylin is secreted by goblet cells in the colon . The expression of GC-C provides a pathway for paracrine and/or autocrine regulation of cellular functions .
Result of Action
The activation of GC-C by guanylin results in the stimulation of transepithelial chloride and bicarbonate secretion into the intestinal lumen . This leads to increased intestinal fluid and motility . Additionally, it has been suggested that GC-C acts as an intestinal tumor suppressor, with the potential to prevent the initiation and progression of colorectal cancer .
Action Environment
The action of guanylin is influenced by the environment within the gastrointestinal tract. The specific cellular distribution of guanylin differs between the duodenum and colon and between different species . Furthermore, research has shown that diet-induced obesity can lead to reduced guanylin expression in the colon, linking diet-induced obesity with colorectal cancer .
Biochemical Analysis
Biochemical Properties
Guanylin interacts with a variety of enzymes and proteins, including guanylate cyclase (GC), a receptor expressed in the kidney . The interaction between Guanylin and GC leads to the production of cyclic guanosine monophosphate (cGMP), a key second messenger in cellular signaling .
Cellular Effects
Guanylin influences cell function by activating cGMP production, which in turn regulates various cellular processes . For instance, in the intestinal epithelium, cGMP stimulates the secretion of chloride and bicarbonate into the intestinal lumen .
Molecular Mechanism
The molecular mechanism of Guanylin involves binding to its receptor, GC, which triggers the conversion of GTP to cGMP . This increase in cGMP levels influences various cellular processes, including gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
The effects of Guanylin can vary over time in laboratory settings . For instance, the activity of Guanylin can be influenced by factors such as pH and temperature, which can affect the rate of interconversion between its active and inactive forms .
Dosage Effects in Animal Models
The effects of Guanylin in animal models can vary depending on the dosage
Metabolic Pathways
Guanylin is involved in the cGMP signaling pathway . By activating GC, it influences the production of cGMP, which in turn affects various metabolic processes .
Transport and Distribution
Guanylin is distributed within cells and tissues via specific transport mechanisms
Subcellular Localization
The subcellular localization of Guanylin is primarily at the apical plasma membranes of cells in the intestinal mucosa and renal tubules . This localization suggests that Guanylin exerts its effects via paracrine and/or autocrine mechanisms .
Preparation Methods
Guanylin and its related peptides can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. The synthetic route involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
Guanylin undergoes various chemical reactions, including:
Oxidation: Guanylin contains cysteine residues that can form disulfide bonds, which are crucial for its biological activity. Oxidation of these cysteine residues can lead to the formation of disulfide bonds.
Reduction: The disulfide bonds in guanylin can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Guanylin can undergo substitution reactions where specific amino acids are replaced with other amino acids to study structure-activity relationships.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed from these reactions include oxidized or reduced forms of guanylin with altered biological activity .
Scientific Research Applications
Guanylin has several scientific research applications:
Chemistry: Guanylin is used in studies to understand peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Guanylin is studied for its role in regulating electrolyte and water transport in the intestines and kidneys. It is also investigated for its involvement in colorectal cancer and other gastrointestinal diseases.
Medicine: Guanylin and its analogs are explored as potential therapeutic agents for conditions such as chronic constipation, irritable bowel syndrome, and colorectal cancer.
Comparison with Similar Compounds
Guanylin is similar to other peptides such as uroguanylin and heat-stable enterotoxins (ST) produced by enteric bacteria. These peptides also activate the GC-C receptor and regulate electrolyte and water transport in the intestines. guanylin is unique in its specific expression in the colon and its role as an endogenous regulator of intestinal fluid homeostasis.
Uroguanylin: Similar to guanylin but primarily expressed in the small intestine and kidneys. It also activates the GC-C receptor and regulates electrolyte and water transport.
Heat-stable enterotoxins (ST): Produced by enteric bacteria, these peptides mimic the action of guanylin and uroguanylin by activating the GC-C receptor, leading to secretory diarrhea.
Guanylin’s uniqueness lies in its specific expression pattern and its role in colorectal cancer suppression, which distinguishes it from other similar peptides.
Properties
IUPAC Name |
(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-25-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H87N15O21S4/c1-8-25(2)43-56(91)69-36-21-97-98-24-39(58(93)94)65-40(77)19-61-55(90)44(29(6)74)73-54(89)38(68-48(83)27(4)62-46(81)26(3)63-51(86)35(18-31-11-13-32(76)14-12-31)67-47(82)28(5)64-52(36)87)23-96-95-22-37(53(88)66-34(50(85)72-43)15-16-42(79)80)70-57(92)45(30(7)75)71-41(78)20-60-49(84)33-10-9-17-59-33/h11-14,25-30,33-39,43-45,59,74-76H,8-10,15-24H2,1-7H3,(H,60,84)(H,61,90)(H,62,81)(H,63,86)(H,64,87)(H,65,77)(H,66,88)(H,67,82)(H,68,83)(H,69,91)(H,70,92)(H,71,78)(H,72,85)(H,73,89)(H,79,80)(H,93,94)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQMTAYRNMRRD-RDJGHUJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H87N15O21S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1458.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.